1-Benzyl-3-(trifluoromethyl)piperidin-4-one

Medicinal Chemistry Lipophilicity ADME

This specific 3-CF₃ substituted piperidin-4-one is essential for medicinal chemistry programs targeting improved metabolic stability and CNS penetration (LogP 2.58). The unique electron-withdrawing environment at the alpha-position enables specific stereoselective syntheses not replicable with non-fluorinated analogs. Non-interchangeable for SAR studies requiring this exact architecture.

Molecular Formula C13H14F3NO
Molecular Weight 257.25 g/mol
CAS No. 373604-45-6
Cat. No. B1289897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(trifluoromethyl)piperidin-4-one
CAS373604-45-6
Molecular FormulaC13H14F3NO
Molecular Weight257.25 g/mol
Structural Identifiers
SMILESC1CN(CC(C1=O)C(F)(F)F)CC2=CC=CC=C2
InChIInChI=1S/C13H14F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyYYABSTYPKWUVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(trifluoromethyl)piperidin-4-one (CAS 373604-45-6): A Versatile Fluorinated Piperidine Scaffold for Drug Discovery and Chemical Synthesis


1-Benzyl-3-(trifluoromethyl)piperidin-4-one (CAS 373604-45-6) is a synthetic fluorinated piperidine derivative . Its core structure is a piperidin-4-one ring, substituted at the 1-position with a benzyl group and at the 3-position with a trifluoromethyl (-CF3) group . This combination of a basic amine, a reactive ketone, and a lipophilic, metabolically stable -CF3 group makes it a versatile intermediate in medicinal chemistry . The compound's structure provides multiple handles for derivatization, making it a valuable scaffold for the synthesis of complex molecules in drug discovery programs .

Why Generic Substitution is Not an Option for 1-Benzyl-3-(trifluoromethyl)piperidin-4-one


The specific substitution pattern of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one dictates its unique reactivity and physicochemical properties, making it non-interchangeable with other piperidin-4-one analogs. The combination of the N-benzyl group and the 3-CF3 group creates a specific steric and electronic environment that influences subsequent chemical transformations, such as enolate alkylation, reductive amination, or Grignard additions [1]. For example, the electron-withdrawing CF3 group at the 3-position significantly impacts the acidity of the adjacent alpha-protons, a critical factor in enolate chemistry [1]. Replacing this compound with a non-fluorinated analog like 1-benzylpiperidin-4-one, or moving the CF3 group to a different position, would fundamentally alter the reaction outcomes and product profiles. Therefore, for synthetic routes or structure-activity relationship (SAR) studies that depend on this precise molecular architecture, direct procurement of CAS 373604-45-6 is non-negotiable.

Quantifiable Differentiation Guide for 1-Benzyl-3-(trifluoromethyl)piperidin-4-one (CAS 373604-45-6) in Scientific Procurement


LogP Comparison: 1-Benzyl-3-(trifluoromethyl)piperidin-4-one vs. Non-Fluorinated Analog 1-Benzylpiperidin-4-one

The trifluoromethyl group in 1-Benzyl-3-(trifluoromethyl)piperidin-4-one significantly increases its lipophilicity compared to the non-fluorinated analog 1-benzylpiperidin-4-one. This is a critical parameter in drug design, influencing membrane permeability and metabolic stability .

Medicinal Chemistry Lipophilicity ADME Drug Design

Structural and Reactivity Differentiation: 1-Benzyl-3-CF3 vs. 1-(3-Trifluoromethylbenzyl) Isomer

The positional isomer, 1-(3-(trifluoromethyl)benzyl)piperidin-4-one, differs fundamentally in its synthetic utility. While the target compound has the -CF3 group directly on the piperidine ring, making it an alpha-CF3 ketone, the isomer has the -CF3 group on the benzyl appendage [1]. This distinction results in a completely different chemical reactivity profile. The target compound's alpha-CF3 group strongly acidifies the adjacent protons, enabling regioselective enolate formation under mild conditions, a feature absent in the isomer [1].

Synthetic Chemistry Reaction Selectivity Enolate Chemistry Isomer Comparison

Commercial Availability and Purity Comparison

Commercial suppliers offer 1-Benzyl-3-(trifluoromethyl)piperidin-4-one with a high degree of purity, which is critical for reproducibility in research. This differentiates it from close analogs which may be less readily available or have lower reported purity [1].

Procurement Purity Analysis Chemical Sourcing

Recommended Application Scenarios for 1-Benzyl-3-(trifluoromethyl)piperidin-4-one (CAS 373604-45-6)


Medicinal Chemistry: Enhancing Lipophilicity and Metabolic Stability in Lead Optimization

Use 1-Benzyl-3-(trifluoromethyl)piperidin-4-one as a privileged scaffold when a drug discovery program aims to improve the lipophilicity (LogP) and metabolic stability of a lead compound. Its calculated LogP of 2.58 makes it a superior starting point compared to non-fluorinated piperidones for developing candidates intended for CNS penetration or for targets where high membrane permeability is required. The -CF3 group can shield metabolically labile sites, potentially increasing half-life.

Synthetic Methodology: Exploring Diastereoselective Reactions with Alpha-Trifluoromethyl Ketones

Procure this compound for developing or utilizing stereoselective synthetic methodologies centered on alpha-trifluoromethyl carbonyl chemistry . The electron-withdrawing CF3 group significantly impacts the reactivity of the adjacent carbonyl and alpha-protons, making it an ideal substrate for investigating diastereoselective enolate alkylations, aldol reactions, or Mannich reactions. This enables the construction of stereochemically complex piperidine derivatives, which are common motifs in alkaloids and pharmaceuticals.

Antiviral Research: Exploring SAR of Piperidine-Based Inhibitors

Utilize 1-Benzyl-3-(trifluoromethyl)piperidin-4-one as a core scaffold in structure-activity relationship (SAR) studies for antiviral drug discovery, particularly against influenza or coronaviruses [1]. While specific IC50 data for the parent compound is not widely reported, related 1,4,4-trisubstituted piperidines have demonstrated low µM activity against influenza A/H1N1 virus [1]. The versatile functional groups on this compound allow for rapid diversification, making it an efficient tool for exploring chemical space around this active pharmacophore.

Agrochemical Intermediate: Building Novel Fluorinated Actives

Use this compound as a key intermediate in the synthesis of novel fluorinated agrochemicals. The combination of the piperidine ring and the -CF3 group is a proven strategy for enhancing the bioactivity and environmental fate of crop protection agents . Its functional handles allow for further derivatization to create new molecules with potential herbicidal, fungicidal, or insecticidal properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-(trifluoromethyl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.